molecular formula C6H6N2O3 B2878979 4-Amino-6-hydroxypyridine-2-carboxylic acid CAS No. 1393568-03-0

4-Amino-6-hydroxypyridine-2-carboxylic acid

Cat. No.: B2878979
CAS No.: 1393568-03-0
M. Wt: 154.125
InChI Key: PLYVADJYRTXTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-hydroxypyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups at positions 4, 6, and 2, respectively.

Properties

IUPAC Name

4-amino-6-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,10,11)(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVADJYRTXTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393568-03-0
Record name 4-amino-6-hydroxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,6-dihydroxypyridine followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyridines, hydroxylated derivatives, and amino-substituted compounds.

Scientific Research Applications

4-Amino-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets are still under investigation, but its structural features suggest it could modulate various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
4-Amino-6-hydroxypyridine-2-carboxylic acid Pyridine 2-COOH, 4-NH₂, 6-OH C₆H₅N₂O₃ ~155.11 Potential herbicide precursor
6-Methylpyridine-2-carboxylic acid Pyridine 2-COOH, 6-CH₃ C₇H₇NO₂ 137.14 Biochemical reagent
2-Hydroxy-6-methylpyridine-4-carboxylic acid Pyridine 4-COOH, 2-OH, 6-CH₃ C₈H₇NO₃ 165.14 Material science applications
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Pyrimidine 4-COOH, 5-Cl, 2-C₃H₅, 6-OH C₈H₈ClN₂O₃ 218.62 Synthetic intermediate
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid Pyrimidine 5-COOH, 4-NH₂, 2-SH C₅H₅N₃O₂S 171.18 Chelation properties
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid Pyridine 4-COOH, 2-NH-C₃H₅, 6-CH₃ C₁₀H₁₂N₂O₂ 192.22 Pharmaceutical research

Biological Activity

4-Amino-6-hydroxypyridine-2-carboxylic acid, also known as 6-amino-4-hydroxypyridine-2-carboxylic acid, is a compound of significant interest in biochemical and medicinal research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The compound features three functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) on a pyridine ring. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino and hydroxyl groups can form hydrogen bonds, influencing enzyme activities and receptor interactions. Additionally, it acts as a chelating agent for metal ions, which can modulate enzymatic functions.

Biological Activities

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, making it a candidate for drug development.
  • Antiviral Activity : Research indicates that derivatives of this compound show antiviral properties, particularly against HIV reverse transcriptase and RNase H, with some compounds demonstrating effective inhibition in the low micromolar range .
  • Anticancer Properties : Compounds derived from this scaffold have demonstrated anticancer activity against various cancer cell lines, including glioblastoma and breast cancer cells. For instance, one derivative showed significant cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of hydroxypyridone carboxylic acid derivatives against HIV. The results indicated that several analogues inhibited RNase H activity effectively, with IC50 values ranging from 0.65 to 18 µM. This suggests the potential for developing antiviral therapies based on this compound class .

CompoundIC50 (µM)Target
Compound A0.65RNase H
Compound B10RT Polymerase
Compound C18Integrase

Study 2: Anticancer Activity

In another investigation, a series of derivatives derived from this compound were assessed for their anticancer properties. One compound demonstrated significant activity against glioblastoma cells, with enhanced cytotoxicity when used in combination with kinase inhibitors .

CompoundCancer TypeCytotoxicity (IC50 µM)
Compound 5oGlioblastoma5
Compound XBreast Cancer15
Compound YLung Cancer12

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .
  • Synthesis of Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds, showcasing its utility in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.